molecular formula C13H6Br2O B2796121 3,6-Dibromo-9h-fluoren-9-one CAS No. 216312-73-1

3,6-Dibromo-9h-fluoren-9-one

Cat. No.: B2796121
CAS No.: 216312-73-1
M. Wt: 337.998
InChI Key: XXZOHYHKWDLSFS-UHFFFAOYSA-N
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Description

3,6-Dibromo-9H-fluoren-9-one is an organic compound with the molecular formula C13H6Br2O. It is a derivative of fluorenone, characterized by the presence of two bromine atoms at the 3 and 6 positions of the fluorenone structure. This compound is known for its applications in organic synthesis and material science, particularly in the development of fluorescent probes and organic semiconductors .

Scientific Research Applications

3,6-Dibromo-9H-fluoren-9-one has several applications in scientific research:

Safety and Hazards

3,6-Dibromo-fluoren-9-one is associated with several safety hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Future Directions

Fluorinated fluorenones, such as 3,6-Dibromo-fluoren-9-one, are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons . This suggests potential future directions in the development of these types of compounds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,6-Dibromo-fluoren-9-one are not fully understood yet. It is known that this compound can interact with various biomolecules in the cell. For instance, it has been used to prepare diphenylamine-fluorenone derivatives , suggesting that it may interact with proteins or enzymes involved in these reactions

Cellular Effects

Given its use in preparing fluorescent probes for neuroblastoma cell staining , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dibromo-9H-fluoren-9-one can be synthesized through the bromination of fluorenone. The process involves the reaction of fluorenone with bromine in the presence of a catalyst such as palladium. The reaction typically occurs at elevated temperatures to ensure complete bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-9H-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted fluorenones, fluorenols, and complex organic molecules used in material science and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dibromo-9H-fluorene: Lacks the ketone group present in 3,6-Dibromo-9H-fluoren-9-one.

    3,6-Dihydroxy-9H-fluoren-9-one: Contains hydroxyl groups instead of bromine atoms.

    3,6-Dibromo-9,9-dimethylfluorene: Features additional methyl groups at the 9 position.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the ketone group, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

3,6-dibromofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2O/c14-7-1-3-9-11(5-7)12-6-8(15)2-4-10(12)13(9)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZOHYHKWDLSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(C2=O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216312-73-1
Record name 3,6-Dibromo-9H-fluoren-9-one216312-73-1
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